molecular formula C13H17ClN2O6S2 B227572 Mefruside lactone CAS No. 14599-36-1

Mefruside lactone

Cat. No. B227572
CAS RN: 14599-36-1
M. Wt: 396.9 g/mol
InChI Key: UBRIMIXGZCAQOY-UHFFFAOYSA-N
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Description

“Mefruside lactone” is a derivative of Mefruside . Mefruside is a diuretic indicated for the treatment of edema and hypertension . It was developed by Bayer A.G. and is sold under the tradename Baycaron .


Chemical Reactions Analysis

While specific chemical reactions involving “Mefruside lactone” are not detailed in the sources, lactones in general are known to undergo various reactions . For instance, moderate diastereoselectivity is observed in the isothiourea-catalysed [2+2]-cycloaddition of C (1)-ammonium enolates with pyrazol-4,5-diones to generate spirocyclic β lactones .

Scientific Research Applications

1. Analytical Methods in Body Fluids

A study by Fleuren, Verwey-van Wissen, and van Rossum (1980) developed a gas chromatographic method for analyzing mefruside metabolites, including mefruside lactone, in human body fluids. This method enabled the quantitative analysis of these metabolites in plasma, urine, and red blood cells, contributing significantly to pharmacokinetic studies of mefruside (Fleuren, Verwey-van Wissen, & van Rossum, 1980).

2. Understanding Drug Metabolism

Pütter and Schlossmann (1972) investigated the metabolic degradation of mefruside, particularly focusing on the lactone form of the drug. They found that the lactone metabolite is in equilibrium with its open acid form, which is pH-dependent. This research provided insights into the enzymatic hydrolysis involved in mefruside metabolism (Pütter & Schlossmann, 1972).

3. Pharmacokinetics Studies

Fleuren, Verwey-van Wissen, and Rossum (2004) conducted pharmacokinetic studies on mefruside and its active metabolites, including mefruside lactone. Their research highlighted the absorption, distribution, metabolism, and excretion of mefruside and its metabolites, offering a comprehensive understanding of the drug's behavior in the human body (Fleuren, Verwey-van Wissen, & Rossum, 2004).

4. Effects on Renal Hemodynamics

Research by Ludens and Williamson (1970) explored the effects of mefruside on renal hemodynamics in dogs. This study provides valuable information on how mefruside, including its lactone metabolite, influences renal blood flow and vascular resistance (Ludens & Williamson, 1970).

5. Effects on Plasma and Muscle Electrolytes

A study by Bergström, Hultman, and Solheim (2009) examined the impact of mefruside on plasma and muscle electrolytes in both normal subjects and patients with hypertension. Their findings provide insights into the drug's influence on electrolyte balance, which is crucial for understanding its therapeutic effects (Bergström, Hultman, & Solheim, 2009).

6. Antihypertensive Mechanisms

Saito and Kimura (1996) analyzed the antihypertensive mechanisms of mefruside based on the pressure-natriuresis relationship. Their study contributes to the understanding of how diuretics like mefruside modulate blood pressure, especially in the context of sodium sensitivity (Saito & Kimura, 1996).

properties

IUPAC Name

4-chloro-1-N-methyl-1-N-[(2-methyl-5-oxooxolan-2-yl)methyl]benzene-1,3-disulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O6S2/c1-13(6-5-12(17)22-13)8-16(2)24(20,21)9-3-4-10(14)11(7-9)23(15,18)19/h3-4,7H,5-6,8H2,1-2H3,(H2,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRIMIXGZCAQOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)O1)CN(C)S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80932739
Record name 4-Chloro-N~1~-methyl-N~1~-[(2-methyl-5-oxooxolan-2-yl)methyl]benzene-1,3-disulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80932739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mefruside lactone

CAS RN

14599-36-1
Record name Mefruside lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014599361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-N~1~-methyl-N~1~-[(2-methyl-5-oxooxolan-2-yl)methyl]benzene-1,3-disulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80932739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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